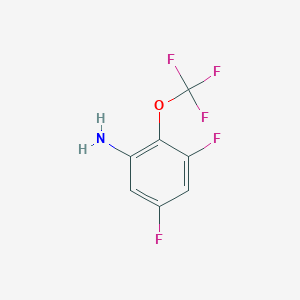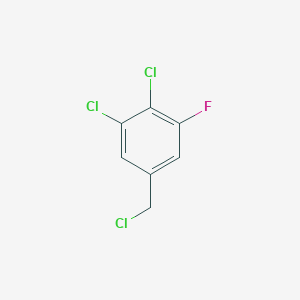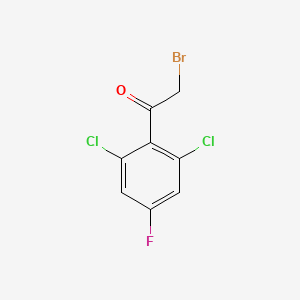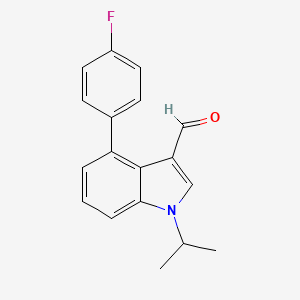
3,5-Difluoro-2-(trifluoromethoxy)aniline
説明
3,5-Difluoro-2-(trifluoromethoxy)aniline is a chemical compound that may be used in chemical synthesis . It is a reactant in the synthesis of pyrazolone-quinazolone hybrids, which are potential treatments for type I tyrosinemia .
Synthesis Analysis
The synthesis of 3,5-Difluoro-2-(trifluoromethoxy)aniline involves several steps. The reaction product is analyzed using High-Performance Liquid Chromatography (HPLC), revealing 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-2-(trifluoromethoxy)aniline is C7H6F3NO . The refractive index is 1.4650 to 1.4670 .Chemical Reactions Analysis
3,5-Difluoro-2-(trifluoromethoxy)aniline is involved in various chemical reactions. For instance, it is a reactant in the synthesis of pyrazolone-quinazolone hybrids . The reaction mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
3,5-Difluoro-2-(trifluoromethoxy)aniline is a liquid with a refractive index of 1.466 . It has a boiling point of 72-73 °C/8 mmHg and a density of 1.325 g/mL at 25 °C .Safety and Hazards
This compound is considered hazardous. It is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
特性
IUPAC Name |
3,5-difluoro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIQEICEBAHGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)




![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)